Paprotrain Paprotrain Selective cell-permeable MKLP-2 inhibitor. Reversible ATP-noncompetitive ATPase inhibitor (IC50 values are 1.35 and 0.83 µM for basal and microtubule-stimulated activity respectively). Inhibits Aurora B. Induces cell cycle arrest at early metaphase I.
Reversible, non-ATP competitive inhibitor of mitotic kinesin-like protein 2 (MKLP-2) (Ki = 3.4 μM). Inhibits the basal ATPase activity of MKLP-2 (IC50 = 1.35 μM). Exhibits selectivity for MKLP-2 over 12 other members of the kinesin superfamily, including the closely-related MKLP-1. Cell permeable.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004614
InChI: InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+
SMILES: C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N
Molecular Formula: C16H11N3
Molecular Weight: 245.28 g/mol

Paprotrain

CAS No.:

Cat. No.: VC0004614

Molecular Formula: C16H11N3

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Paprotrain -

Molecular Formula C16H11N3
Molecular Weight 245.28 g/mol
IUPAC Name (Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile
Standard InChI InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+
Standard InChI Key YMYYQRZCCKBFBE-MDWZMJQESA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N
SMILES C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N
Appearance Assay:≥98%A crystalline solid

Chemical and Structural Properties

Molecular Characteristics

Paprotrain, systematically named (Z)2(1Hindol3yl)3pyridin3ylprop2enenitrile(Z)-2-(1H-\text{indol}-3-\text{yl})-3-\text{pyridin}-3-\text{ylprop}-2-\text{enenitrile}, features a planar structure with an indole moiety linked to a pyridine ring via a nitrile-substituted propenenitrile bridge . The ZZ-configuration of the double bond is critical for its biological activity, as demonstrated by structure-activity relationship (SAR) studies . Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H11N3\text{C}_{16}\text{H}_{11}\text{N}_{3}
Molecular Weight245.28 g/mol
Solubility100 mg/mL in DMSO
Purity>98%
TargetMKLP-2 (KIF20A)

The compound’s planar structure facilitates interactions with the MKLP-2 motor domain, particularly within the conserved nucleotide-binding pocket .

Synthesis and Analog Development

Initial synthetic routes to Paprotrain involved condensation of 3-pyridinecarboxaldehyde with indole-3-acetonitrile under basic conditions. Recent optimizations have yielded analogs with improved potency and solubility. For example, compound 9a (a fluoro-substituted derivative) exhibits a 3.2-fold increase in MKLP-2 inhibition (IC50_{50} = 0.8 μM vs. 2.6 μM for Paprotrain) and enhanced aqueous solubility (24 μg/mL vs. 8 μg/mL) . Modifications to the pyridine and indole rings have further refined target specificity, reducing off-target effects on related kinesins like Eg5 and KIF14 .

Mechanism of Action

MKLP-2 Inhibition and Cytokinesis

MKLP-2, a member of the kinesin-6 family, mediates vesicle transport to the midbody during cytokinesis. Paprotrain binds to the MKLP-2 motor domain, disrupting its ATPase activity and preventing midbody formation . In mouse oocytes, this inhibition leads to metaphase I or telophase I arrest, with 78% of treated cells failing to extrude polar bodies . Remarkably, spindle assembly and chromosome alignment remain intact, underscoring Paprotrain’s specific action on late-stage cytokinesis .

Cell Cycle Effects

Time-lapse microscopy reveals that Paprotrain-treated cells accumulate as binucleated entities within 12–18 hours post-treatment . Flow cytometry analyses show a 4.3-fold increase in the G2/M population compared to controls, consistent with cytokinesis failure . These effects are reversible: washing out Paprotrain restores polar body extrusion in 67% of oocytes within 2 hours .

Biological and Pharmacological Applications

Oocyte Maturation Studies

In murine models, Paprotrain has elucidated MKLP-2’s role in oocyte maturation. Immunostaining localizes MKLP-2 to microtubules near the spindle poles, where it facilitates actin cortex reorganization. Disrupting this process with 10 μM Paprotrain delays polar body extrusion by 2.5 hours and reduces successful extrusion rates from 89% (control) to 22% .

Research Limitations and Future Directions

While Paprotrain is invaluable for basic research, its therapeutic application is limited by moderate potency and poor pharmacokinetics. Second-generation inhibitors like compound 9a address these issues but require further in vivo validation. Ongoing studies focus on conjugating Paprotrain analogs with nanoparticle carriers to enhance tumor targeting.

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